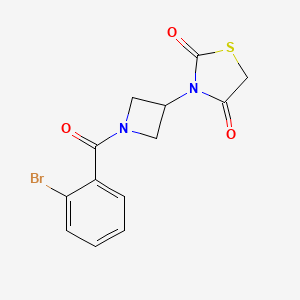
3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves the use of physiochemical parameters and spectral techniques . The synthesized molecules are then evaluated for their antioxidant, anticancer, and antimicrobial potential .Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives is established using physiochemical parameters and spectral techniques such as 1 H-NMR, IR, MS, etc .Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives are synthesized and screened for antimicrobial, anticancer, and antioxidant potential along with in-silico evaluation of ADME parameters of synthesized molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Thiazolidine-2,4-dione derivatives exhibit significant antimicrobial activity. Novel derivatives have been synthesized and tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungal isolate Candida albicans. Some of these derivatives showed weak to moderate antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Abd Alhameed et al., 2019).
Antifungal Activity : Further research into thiazolidine-2,4-dione and its derivatives has underscored their antifungal properties, providing a potential pathway for developing new antifungal agents. The molecular structures of these compounds play a crucial role in their effectiveness against fungal pathogens (Trotsko et al., 2018).
Anticancer Applications
Anticancer Potential : Some derivatives of thiazolidine-2,4-dione have been studied for their anticancer properties. For example, 2H-chromene derivatives bearing thiazolidine-2,4-dione moieties were synthesized and assessed for their inhibitory effects on the viability of cancer and non-cancer cells. These studies indicate the potential of thiazolidine-2,4-dione derivatives as anticancer agents, with specific derivatives showing promising cytotoxicity profiles against various cancer cell lines (Azizmohammadi et al., 2013).
Selective Cytotoxicity : Another study highlighted the selective cytotoxic and genotoxic activities of benzylidene-thiazolidine-2,4-dione derivatives against lung carcinoma cells, suggesting these compounds could be developed into targeted therapies for lung cancer (Rodrigues et al., 2018).
Orientations Futures
The future directions in the research of thiazolidine-2,4-dione derivatives involve finding alternative antimicrobial drug therapies and addressing the major concern of microbial drug resistance . Additionally, the development of resistance against presently available anticancer drugs is also a major concern .
Propriétés
IUPAC Name |
3-[1-(2-bromobenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-4-2-1-3-9(10)12(18)15-5-8(6-15)16-11(17)7-20-13(16)19/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLUBJPPNLKTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Bromobenzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

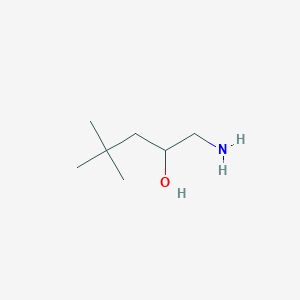
![3-(2,6-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2698506.png)
![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
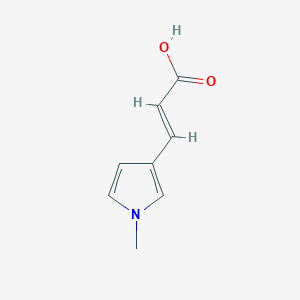
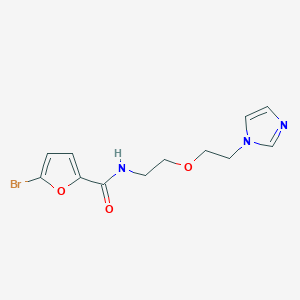
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide](/img/structure/B2698517.png)
![2-(benzo[d]oxazol-2-ylthio)-1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2698518.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)
![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)
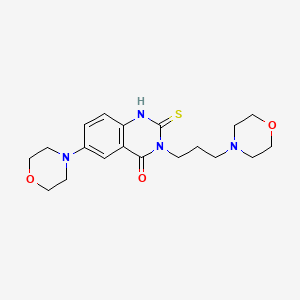
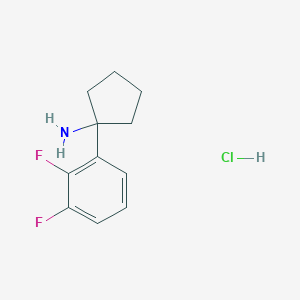
![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)
![N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698526.png)